Cyclohexanecarboxylic-D11 acid
Overview
Description
Cyclohexanecarboxylic-D11 acid, also known as this compound, is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 139.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Oxidation of Cyclohexene
The catalytic oxidation of cyclohexene, a process closely related to the chemical family of Cyclohexanecarboxylic-D11 acid, is a crucial reaction for producing various industrially significant compounds. Controllable oxidation reactions for cyclohexene can selectively afford targeted products, valuable in both academic and industrial applications. This highlights the importance of understanding and manipulating similar compounds for selective oxidation processes (Cao et al., 2018).
Molecular Modeling in Cyclodextrins
Research on cyclodextrins, which share structural similarities with cyclohexane-based compounds, provides insights into the structural, dynamic, and energetic features of such systems. Molecular modeling studies of cyclodextrins have been critical for understanding inclusion phenomena, suggesting that similar approaches could be applied to this compound to explore its potential in drug delivery, environmental protection, and catalysis (Zhao et al., 2016).
Oxidation of Cyclohexane to Ketone-Alcohol Oil
The oxidation of cyclohexane, a reaction relevant to the broader family of cyclohexane derivatives, is vital for producing cyclohexanol and cyclohexanone, key intermediates in nylon production. Understanding the catalysis and optimization of this process could illuminate potential industrial applications of this compound in synthesizing polyamide precursors (Abutaleb & Ali, 2021).
Cyclodextrins in Drug Delivery
Cyclodextrins' use in drug delivery underscores the potential of cyclohexane derivatives in pharmaceutical applications. Their ability to form inclusion complexes with various molecules could suggest similar utility for this compound in enhancing drug solubility, stability, and bioavailability, thus offering a pathway for its application in the design of drug delivery systems (Challa et al., 2005).
Synthesis and Applications of Adsorbents Containing Cyclodextrins
The synthesis of materials containing cyclodextrins for use as adsorbents in chromatographic separations and wastewater treatment presents a model for the potential application of this compound in environmental science. Its structural features could be exploited to modify the properties of materials for selective adsorption and separation processes (Crini & Morcellet, 2002).
Mechanism of Action
Target of Action
Cyclohexanecarboxylic-D11 acid, a deuterium-labeled version of Cyclohexanecarboxylic acid , is a structural analogue of Valproate . Valproate is known for its anticonvulsant action , suggesting that this compound may share similar targets, such as voltage-gated sodium channels and GABA transaminase, which are involved in the regulation of neuronal excitability.
Pharmacokinetics
The deuterium labeling is known to potentially affect the pharmacokinetic and metabolic profiles of drugs . This could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Biochemical Analysis
Biochemical Properties
Cyclohexanecarboxylic-D11 acid, like its non-deuterated counterpart, is expected to participate in biochemical reactions typical of carboxylic acids . It may interact with various enzymes and proteins, although specific interactions have not been documented in the literature.
Cellular Effects
It’s non-deuterated counterpart, Cyclohexanecarboxylic acid, is known to be a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid . It can also be oxidized to cyclohexene .
Molecular Mechanism
Cyclohexanecarboxylic acid, its non-deuterated counterpart, can be converted to the acid chloride cyclohexanecarbonyl chloride .
Temporal Effects in Laboratory Settings
Cyclohexanecarboxylic acid, its non-deuterated counterpart, is known to be stable under standard conditions .
Metabolic Pathways
Cyclohexanecarboxylic acid, its non-deuterated counterpart, is known to be involved in the synthesis of caprolactam, a precursor to nylon-6 .
Properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D2,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNMSOFKMUBTKW-KAFHOZLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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